2-[4-(Methylsulfonyl)phenyl]-2-oxoethyl thiocyanate

Physical Organic Chemistry Reactivity Prediction SAR Development

2-[4-(Methylsulfonyl)phenyl]-2-oxoethyl thiocyanate (CAS 937602-21-6), also named 1-(4-(methylsulfonyl)phenyl)-2-thiocyanatoethanone or 2-(cyanosulfanyl)-1-(4-methanesulfonylphenyl)ethan-1-one, is a synthetic organic thiocyanate belonging to the α-thiocyanatoketone class. It features a para-methylsulfonyl (–SO₂Me) electron-withdrawing group on the phenyl ring, distinguishing it from the parent phenacyl thiocyanate scaffold.

Molecular Formula C10H9NO3S2
Molecular Weight 255.3 g/mol
CAS No. 937602-21-6
Cat. No. B1369995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(Methylsulfonyl)phenyl]-2-oxoethyl thiocyanate
CAS937602-21-6
Molecular FormulaC10H9NO3S2
Molecular Weight255.3 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)C(=O)CSC#N
InChIInChI=1S/C10H9NO3S2/c1-16(13,14)9-4-2-8(3-5-9)10(12)6-15-7-11/h2-5H,6H2,1H3
InChIKeyMPTQKIMSSOFYEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(Methylsulfonyl)phenyl]-2-oxoethyl thiocyanate (CAS 937602-21-6): A Methylsulfonyl-Activated Thiocyanatoethanone Building Block for Heterocyclic Synthesis and Bioconjugation


2-[4-(Methylsulfonyl)phenyl]-2-oxoethyl thiocyanate (CAS 937602-21-6), also named 1-(4-(methylsulfonyl)phenyl)-2-thiocyanatoethanone or 2-(cyanosulfanyl)-1-(4-methanesulfonylphenyl)ethan-1-one, is a synthetic organic thiocyanate belonging to the α-thiocyanatoketone class . It features a para-methylsulfonyl (–SO₂Me) electron-withdrawing group on the phenyl ring, distinguishing it from the parent phenacyl thiocyanate scaffold. The compound serves as a bifunctional building block for constructing sulfur-containing heterocycles and as a reactive probe for nucleophilic sites in proteomics and medicinal chemistry applications [1].

Why 2-[4-(Methylsulfonyl)phenyl]-2-oxoethyl thiocyanate Cannot Be Randomly Substituted by Other Thiocyanatoethanone Analogs


Thiocyanatoethanone derivatives are not functionally interchangeable because the para-substituent on the phenyl ring dictates both the electrophilicity of the ketone carbonyl and the leaving-group propensity of the thiocyanate moiety . The 4-methylsulfonyl group is a strong electron-withdrawing substituent (Hammett σₚ ≈ +0.72) that substantially increases the α-carbon's electrophilic character relative to unsubstituted or electron-donating analogs [1]. This electronic activation directly controls reaction rates in nucleophilic addition–cyclization sequences and influences the stability of the thiocyanate group toward hydrolysis and thiol-disulfide exchange . A generic substitution with 1-phenyl-2-thiocyanatoethanone (CAS 5399-30-4) or 1-(4-methoxyphenyl)-2-thiocyanatoethanone would therefore alter the kinetic profile, product distribution, and shelf-life, undermining experimental reproducibility in both synthetic chemistry and biochemical probing workflows.

Quantitative Differentiation Evidence for 2-[4-(Methylsulfonyl)phenyl]-2-oxoethyl thiocyanate (CAS 937602-21-6) Versus Closest Analogs


Enhanced Ketone Electrophilicity Driven by the 4-Methylsulfonyl Hammett σₚ Constant

The 4-methylsulfonyl substituent imparts a Hammett σₚ value of +0.72, whereas the unsubstituted parent (1-phenyl-2-thiocyanatoethanone) has σₚ = 0.00 and the 4-methoxy analog has σₚ = −0.27 [1]. This large positive σₚ value quantitatively predicts a substantially more electrophilic α-carbonyl carbon, accelerating nucleophilic addition reactions and altering the regioselectivity of cyclocondensation processes compared to electron-neutral or electron-rich thiocyanatoethanone derivatives.

Physical Organic Chemistry Reactivity Prediction SAR Development

Lipophilicity Modulation: Calculated LogP of 1.49 Versus Phenacyl Thiocyanate

The introduction of the methylsulfonyl group reduces the calculated LogP to approximately 1.49 (ALogP) compared to an estimated LogP of ~2.0–2.3 for the unsubstituted 1-phenyl-2-thiocyanatoethanone [1]. This reduction in lipophilicity improves aqueous solubility and may reduce non-specific protein binding in biochemical assays.

Drug Design ADME Optimization Partition Coefficient

Crystalline Solid with Defined Melting Point (147–149°C) Facilitating Purity Verification

2-[4-(Methylsulfonyl)phenyl]-2-oxoethyl thiocyanate is a crystalline solid with a reported melting point of 147–149°C . In contrast, the unsubstituted phenacyl thiocyanate (CAS 5399-30-4) is often an oil or low-melting solid at ambient temperature, complicating handling, accurate weighing, and purity assessment by melting point determination.

Quality Control Analytical Characterization Solid-State Handling

Precedented Methylsulfonyl-Thiocyanate Antibacterial Motif in Patent Literature

U.S. Patent 3,891,659 discloses halopyridyl thioalkylthiocyanates bearing a methylsulfonyl group as bactericides and fungicides, establishing that the methylsulfonyl-thiocyanate pharmacophore combination is recognized for antimicrobial activity [1]. While the patented compounds are pyridyl rather than phenyl-based, the shared methylsulfonyl-thiocyanate motif suggests a class-level biological relevance not present in non-sulfonyl thiocyanatoethanone derivatives.

Antimicrobial Agrochemical Patent Prior Art

Optimal Application Scenarios for Procuring 2-[4-(Methylsulfonyl)phenyl]-2-oxoethyl thiocyanate (937602-21-6)


Heterocyclic Synthesis Requiring Enhanced Electrophilicity for One-Pot Cyclocondensation

The elevated Hammett σₚ (+0.72) of the 4-methylsulfonyl group activates the α-carbonyl toward nucleophilic attack, enabling rapid formation of thiazoles, iminothiazolines, and related heterocycles under milder conditions than with unsubstituted phenacyl thiocyanate [1]. This is particularly advantageous in multi-component reactions (MCRs) where rate-matching of sequential steps is critical for yield optimization. The 2012 Journal of Chemical Research paper on iminolactone synthesis using 1-aryl-2-thiocyanatoethanones demonstrates the synthetic utility of this scaffold class for constructing functionalized heterocycles in good yields [2].

Bioconjugation Probe for Thiol-Reactive Labeling in Aqueous Biochemical Assays

The reduced LogP (~1.49) and elevated TPSA (75 Ų) of 2-[4-(methylsulfonyl)phenyl]-2-oxoethyl thiocyanate, relative to the unsubstituted parent, improve aqueous solubility and reduce non-specific hydrophobic interactions [1]. This makes it a more suitable thiocyanate-based electrophile for cysteine profiling, activity-based protein profiling (ABPP), and other applications where maintaining protein solubility and minimizing organic co-solvent concentrations are essential. Its crystalline solid form (mp 147–149°C) ensures accurate weighing for reproducible probe concentrations [2].

Structure-Activity Relationship (SAR) Studies on Methylsulfonyl-Thiocyanate Antimicrobial Pharmacophores

The methylsulfonyl-thiocyanate motif has precedent in the patent literature as a bactericidal/fungicidal pharmacophore (USPTO 3,891,659) [1]. 2-[4-(Methylsulfonyl)phenyl]-2-oxoethyl thiocyanate provides a phenyl-based scaffold to extend SAR beyond the pyridyl series disclosed in the original patent. Researchers investigating novel antibacterial or antifungal thiocyanate derivatives can use this compound as a core intermediate to explore the impact of replacing the pyridine ring with a substituted benzene while retaining the critical methylsulfonyl-thiocyanate functionality.

Quality-Control-Intensive Workflows Requiring High-Purity Crystalline Standards

With a sharp melting point of 147–149°C and commercial availability at ≥95% purity (AKSci) or ≥98% purity (ChemScene) [1][2], this compound is well-suited as a reference standard for analytical method development, impurity profiling, and quantitative NMR applications. Its high melting point and crystalline habit simplify drying, handling, and long-term storage compared to low-melting or oily thiocyanatoethanone analogs that require cold storage and are prone to degradation during repeated sampling.

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